molecular formula C23H19F3N2O4 B11166858 N-[2-(1H-indol-3-yl)ethyl]-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide

N-[2-(1H-indol-3-yl)ethyl]-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide

Cat. No.: B11166858
M. Wt: 444.4 g/mol
InChI Key: VMJWREAXMXAMRA-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide is a synthetic organic compound that features a complex structure combining an indole moiety, a trifluoromethoxyphenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the trifluoromethoxyphenoxy group could enhance its binding affinity and specificity. The furan ring may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide is unique due to the presence of the trifluoromethoxyphenoxy group, which imparts distinct electronic properties and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H19F3N2O4

Molecular Weight

444.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-carboxamide

InChI

InChI=1S/C23H19F3N2O4/c24-23(25,26)32-17-7-5-16(6-8-17)30-14-18-9-10-21(31-18)22(29)27-12-11-15-13-28-20-4-2-1-3-19(15)20/h1-10,13,28H,11-12,14H2,(H,27,29)

InChI Key

VMJWREAXMXAMRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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